molecular formula C21H33N3O3 B7916381 [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-ylmethyl]-ethyl-carbamic acid benzyl ester

[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-ylmethyl]-ethyl-carbamic acid benzyl ester

Cat. No.: B7916381
M. Wt: 375.5 g/mol
InChI Key: CDLIHLGBXHENHR-GGYWPGCISA-N
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Description

The compound [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-ylmethyl]-ethyl-carbamic acid benzyl ester is a complex organic molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Condensation: : The synthesis begins with the condensation of 2-amino-3-methyl-butyric acid with piperidine under acidic conditions. This step forms a dipeptide.

  • Carbamate Formation: : The dipeptide is then reacted with ethyl chloroformate to form the ethyl carbamate derivative.

  • Esterification: : The final step involves the esterification of the carbamate derivative with benzyl alcohol in the presence of a catalytic amount of an acid, such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound often involves batch processing, ensuring control over reaction conditions such as temperature, pH, and reaction time. The scalability of the synthesis is achieved by optimizing these conditions to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The primary amine group can be oxidized to form a nitroso or nitro derivative.

  • Reduction: : The compound can undergo reductive amination to introduce additional alkyl or aryl groups.

  • Substitution: : The ester group can be substituted with various nucleophiles to form amides or other esters.

Common Reagents and Conditions

  • Oxidation: : KMnO₄ or H₂O₂ in acidic or basic media.

  • Reduction: : NaBH₄ or LiAlH₄ in anhydrous conditions.

  • Substitution: : Alkyl halides or acid chlorides in the presence of a base like NaOH.

Major Products Formed

  • From Oxidation: : Nitroso or nitro derivatives.

  • From Reduction: : Secondary and tertiary amines.

  • From Substitution: : Various substituted esters or amides.

Scientific Research Applications

  • Chemistry: : Used as a building block for more complex molecules in synthetic organic chemistry.

  • Biology: : Explored for its potential as a biochemical probe in studying enzyme functions.

  • Medicine: : Investigated for its therapeutic potential, particularly as an inhibitor for specific enzymes or receptors.

  • Industry: : Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets. Its structure allows it to fit into the active sites of enzymes or receptors, thereby modulating their activity. The carbamate group, in particular, is known for its ability to form covalent bonds with certain enzymes, leading to inhibition.

Comparison with Similar Compounds

Similar Compounds

  • [1-((S)-2-Amino-3-phenyl-propionyl)-piperidin-3-ylmethyl]-ethyl-carbamic acid benzyl ester

  • [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester

  • [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-ylmethyl]-methyl-carbamic acid benzyl ester

Uniqueness

  • The unique substitution pattern on the piperidine ring and the specific configuration (S)-2-amino-3-methyl-butyryl confer distinct biological and chemical properties, differentiating it from similar compounds.

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Properties

IUPAC Name

benzyl N-[[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-3-yl]methyl]-N-ethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O3/c1-4-23(21(26)27-15-17-9-6-5-7-10-17)13-18-11-8-12-24(14-18)20(25)19(22)16(2)3/h5-7,9-10,16,18-19H,4,8,11-15,22H2,1-3H3/t18?,19-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDLIHLGBXHENHR-GGYWPGCISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCCN(C1)C(=O)C(C(C)C)N)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1CCCN(C1)C(=O)[C@H](C(C)C)N)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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